molecular formula C11H14N4O4 B13819769 2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one

2-amino-9-((2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one

Cat. No.: B13819769
M. Wt: 266.25 g/mol
InChI Key: PFCLMNDDPTZJHQ-CSMHCCOUSA-N
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Description

2’-Deoxy-L-guanosine is a nucleoside analog composed of the purine nucleobase guanine linked to a deoxyribose sugar. It is structurally similar to guanosine but lacks a hydroxyl group at the 2’ position of the ribose sugar, making it a deoxyribonucleoside . This compound plays a crucial role in various biological processes and has significant applications in scientific research and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-L-guanosine typically involves the protection of functional groups, followed by selective deoxygenation and coupling reactions. One common method includes the protection of the 2-NH2, 3-OH, and 5-OH groups of guanosine to form a triacetyl derivative. The O6 group is then protected using Mitsunobu alkylation with trimethylsilylethanol. The 2-fluoro group is introduced via diazotization under anhydrous conditions with t-butyl nitrite as the diazotizing agent and HF in pyridine as the fluoride source .

Industrial Production Methods: Industrial production of 2’-Deoxy-L-guanosine often employs enzymatic synthesis due to its higher atom economy and reduced side products. An engineered purine nucleoside phosphorylase from Brevibacterium acetylicum, combined with thymidine phosphorylase from Escherichia coli, is used in a one-pot whole cell catalysis for efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxy-L-guanosine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 8-oxo-2’-deoxyguanosine, a biomarker for oxidative stress.

    Reduction: Reduction reactions are less common but can involve the reduction of the purine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as diazonium salts and halogenating agents are used under anhydrous conditions.

Major Products:

Scientific Research Applications

2’-Deoxy-L-guanosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2’-Deoxy-L-guanosine is unique due to its specific stereochemistry and its role in DNA synthesis and repair. Its ability to be efficiently synthesized using enzymatic methods also sets it apart from other nucleoside analogs .

Properties

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

IUPAC Name

2-amino-7-[(2S,4R,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m1/s1

InChI Key

PFCLMNDDPTZJHQ-CSMHCCOUSA-N

Isomeric SMILES

C1[C@H]([C@@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O

Origin of Product

United States

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